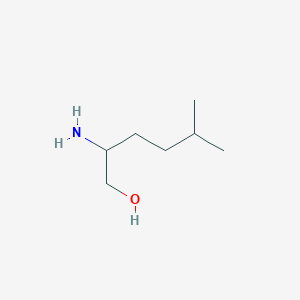

2-Amino-5-methylhexan-1-ol

Description

Significance of Chiral Amino Alcohols as Core Building Blocks in Synthetic Chemistry

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter, rendering them chiral. Their importance in synthetic chemistry is multifaceted. They are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. researchgate.netrsc.orgwestlake.edu.cn The specific spatial arrangement of the amino and hydroxyl groups allows for precise interactions with biological targets such as enzymes and receptors, often dictating the molecule's efficacy and selectivity. smolecule.com

Furthermore, chiral amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric synthesis. rsc.orgsmolecule.comnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. After the desired transformation, the auxiliary can be removed and often recovered for reuse. This strategy is a powerful tool for controlling the three-dimensional structure of a molecule, which is crucial in the development of new drugs and materials. nih.gov The ability of the amino and hydroxyl groups to coordinate with metal centers also makes them valuable ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. alfa-chemistry.com

Overview of 2-Amino-5-methylhexan-1-ol as a Key Structural Motif and Its Potential in Organic Transformations

This compound is a chiral amino alcohol that serves as a key structural motif in various organic transformations. Its structure, featuring an isobutyl group, provides specific steric and electronic properties that can be exploited in synthesis. This compound is a valuable intermediate in the preparation of more complex chiral molecules. musechem.com For instance, it has been incorporated into the structure of pyrido[3,2-d]pyrimidine (B1256433) derivatives, which are investigated as toll-like receptor modulators. mdpi.com

The potential of this compound in organic transformations lies in its bifunctional nature. The amino group can act as a nucleophile or a base, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. smolecule.comnzic.org.nz This dual reactivity, combined with its chirality, makes it a versatile building block for the asymmetric synthesis of a variety of organic compounds. Its application as a chiral auxiliary can guide the stereoselective formation of new stereocenters in a molecule. nih.gov Moreover, it can be used in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions, further expanding its utility in creating enantiomerically pure products. alfa-chemistry.com

Physicochemical Properties and Spectroscopic Data of this compound

The physicochemical properties of this compound are crucial for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.22 g/mol |

| Appearance | Liquid |

| Boiling Point | 128-129 °C |

| Density | 0.760 g/mL at 20 °C |

| InChI Key | JTQATQDZVQUMNK-UHFFFAOYSA-N |

Note: Some physical properties are for the related compound 2-Amino-5-methylhexane and may be used as an estimate. lookchem.comchemsrc.comchembk.comfluorochem.co.uk

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data would show characteristic peaks for the protons on the carbon backbone, the amino group, and the hydroxyl group. The chemical shifts and coupling constants would be indicative of the specific arrangement of atoms. |

| ¹³C NMR | The carbon spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment. |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, and C-H stretching and bending vibrations of the alkyl chain. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help in confirming the structure. |

Synthesis and Manufacturing Processes of this compound

The synthesis of this compound can be achieved through various methods, often starting from readily available precursors.

One common approach is the reduction of the corresponding α-amino acid, L-leucine . This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The carboxylic acid functional group of the amino acid is reduced to a primary alcohol, yielding the desired this compound.

Another synthetic route involves the reductive amination of 5-methyl-1-hydroxyhexan-2-one . This two-step process first involves the formation of an imine by reacting the hydroxy ketone with ammonia (B1221849) or a suitable amine source. The resulting imine is then reduced to the amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. evitachem.com

Furthermore, asymmetric synthesis strategies can be employed to produce enantiomerically pure this compound. This can involve the use of chiral catalysts or enzymes to control the stereochemistry of the reaction. smolecule.com For example, engineered amine dehydrogenases can be used for the asymmetric reductive amination of α-hydroxy ketones. nih.gov

Chemical Reactivity and Participation in Organic Reactions

The chemical reactivity of this compound is dictated by its amino and hydroxyl functional groups.

The amino group can undergo a variety of reactions. It can be acylated to form amides, alkylated to form secondary or tertiary amines, and can participate in the formation of imines and enamines. nzic.org.nz The basic nature of the amine allows it to act as a proton acceptor in acid-base reactions.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. smolecule.com It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. acs.org Ether and ester formation are other common reactions involving the hydroxyl group.

As a chiral building block , this compound is particularly valuable in asymmetric synthesis. It can be used as a chiral auxiliary to control the stereoselectivity of reactions such as alkylations and aldol (B89426) reactions. nih.gov For example, it can be converted into a chiral oxazolidinone, which can then direct the diastereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched product. nih.gov

Moreover, this compound can serve as a precursor for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the catalytic transformation. alfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)3-4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQATQDZVQUMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategies for the Synthesis of 2 Amino 5 Methylhexan 1 Ol

Established Synthetic Pathways for Racemic 2-Amino-5-methylhexan-1-ol

Precursor-Based Transformations and Reaction Conditions

A primary and well-established method for synthesizing racemic this compound involves the reduction of the amino acid L-leucine or its corresponding methyl ester, L-leucine methyl ester. This transformation is typically achieved using a strong reducing agent.

A common approach utilizes lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds by the reduction of the carboxylic acid or ester functional group to a primary alcohol.

Table 1: Reaction Conditions for the Reduction of Leucine Derivatives

| Precursor | Reducing Agent | Solvent | Reaction Conditions |

|---|---|---|---|

| L-Leucine | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Anhydrous, Reflux |

This method is effective for producing the racemic amino alcohol, as the chirality at the second carbon is not affected during the reduction of the carboxyl group.

Reductive Amination Approaches

Reductive amination provides an alternative route to racemic this compound. This two-step, one-pot process involves the reaction of a ketone with ammonia (B1221849), followed by reduction of the resulting imine.

The starting material for this approach is 5-methyl-1-hydroxyhexan-2-one. This precursor reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired amino alcohol.

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Table 2: Reagents for Reductive Amination

| Ketone Precursor | Amine Source | Reducing Agent | Solvent |

|---|

This approach is advantageous as it can be performed as a one-pot synthesis, making it an efficient method for producing the racemic product. wikipedia.org

Enantioselective Synthesis of Chiral this compound

The production of specific enantiomers of this compound requires more sophisticated asymmetric synthesis techniques. These methods are crucial for applications where a single stereoisomer is required.

Asymmetric Catalytic Methodologies

Biocatalysis, particularly the use of transaminase enzymes, offers a highly selective method for producing chiral amines. nih.govrsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. mdpi.commdpi.comfrontiersin.org

For the synthesis of chiral this compound, a suitable ω-transaminase can be employed to asymmetrically aminate 5-methyl-1-hydroxyhexan-2-one. The choice of the specific transaminase enzyme (either (R)- or (S)-selective) determines which enantiomer of the amino alcohol is produced.

Table 3: Biocatalytic Transamination

| Ketone Substrate | Enzyme | Amine Donor | Product Enantiomer |

|---|---|---|---|

| 5-methyl-1-hydroxyhexan-2-one | (R)-selective ω-transaminase | Isopropylamine | (R)-2-Amino-5-methylhexan-1-ol |

This enzymatic approach is advantageous due to its high enantioselectivity and operation under mild reaction conditions. nih.gov

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. nih.gov In the context of this compound synthesis, this can be applied to the asymmetric reduction of an appropriate imine precursor.

This strategy involves the formation of an imine from 5-methyl-1-hydroxyhexan-2-one and a suitable nitrogen source, followed by hydrogenation using a chiral metal catalyst. Transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are commonly used.

The choice of the chiral ligand is critical for achieving high enantioselectivity.

Table 4: Metal-Catalyzed Asymmetric Hydrogenation

| Imine Precursor | Catalyst System | Hydrogen Source | Product Enantiomer |

|---|

Following the asymmetric reduction, a deprotection step, such as hydrogenolysis to remove a benzyl (B1604629) group, may be necessary to yield the final chiral amino alcohol.

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral auxiliary, which is an enantiomerically pure compound, is temporarily incorporated into the substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereoselectivity of subsequent reactions, leading to the formation of a desired stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, trans-2-phenylcyclohexanol, and pseudoephedrine. wikipedia.orgnih.gov For instance, oxazolidinones, popularized by David A. Evans, are effective in directing stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The substituents on the oxazolidinone ring sterically hinder one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus controlling the stereochemistry of the newly formed stereocenter. wikipedia.org Similarly, amino alcohols like ephedrine (B3423809) derivatives can form chelates that guide the stereochemical course of a reaction.

The general workflow for a chiral auxiliary-mediated synthesis involves:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Diastereoselective Synthesis for Control of Stereochemistry

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. This is often achieved by taking advantage of the inherent stereochemistry of the starting material or by using chiral reagents or catalysts. In the context of synthesizing this compound, diastereoselective methods can be employed to control the relative stereochemistry of the amino and hydroxyl groups.

One common approach involves the alkylation of enolates derived from chiral templates. For example, the sequential alkylation of enolates from diketopiperazine templates has been shown to proceed with high diastereoselectivity, affording quaternary α-amino acids in high enantiomeric excess after deprotection and hydrolysis. nih.govrsc.org

Recent advancements have also demonstrated diastereoconvergent syntheses. In one such method for producing anti-1,2-amino alcohols, the allylic stereocenter of the starting material is destroyed during the reaction, allowing for the selective formation of a single diastereomer regardless of the starting material's diastereomeric purity. semanticscholar.org Mechanistic studies have shown that stereoelectronic effects, such as the "inside alkoxy effect," can control the diastereoselectivity of the key wikipedia.orgunibo.it-sigmatropic rearrangement step. semanticscholar.org

Resolution Techniques for Enantiomers of this compound

When a synthesis results in a racemic or enantiomerically mixed product, resolution techniques are employed to separate the desired enantiomer.

Chromatographic Enantioseparation (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic enantioseparation is a widely used technique for separating enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The separation is achieved by passing the enantiomeric mixture through a column packed with a CSP. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most common and effective for a wide range of compounds. nih.govresearchgate.net The choice of mobile phase, which often consists of a mixture of organic solvents, is crucial for achieving good separation. nih.gov For polar analytes like amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective as they are compatible with aqueous mobile phases. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. phenomenex.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which has lower viscosity and higher diffusivity than liquid mobile phases. phenomenex.comshimadzu.com This allows for higher flow rates and faster analysis times. phenomenex.com The addition of a small amount of a modifier, such as an alcohol, can improve the peak shape and elution of polar compounds. jasco-global.com SFC is particularly well-suited for preparative scale separations due to the ease of removing the supercritical fluid mobile phase. mdpi.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. nih.gov | High resolution, wide applicability, well-established methods. nih.gov | Requires large volumes of organic solvents, can be time-consuming. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase (typically CO2). phenomenex.com | Faster analysis, reduced organic solvent consumption, environmentally friendly. phenomenex.comshimadzu.com | Requires specialized equipment, may not be suitable for all compounds. |

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution is a highly selective method for separating enantiomers that takes advantage of the stereospecificity of enzymes. diva-portal.org In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.

Lipases are a commonly used class of enzymes for the kinetic resolution of alcohols and their esters. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a robust and highly selective biocatalyst. researchgate.net The resolution can be achieved through either enantioselective hydrolysis of a racemic ester or enantioselective acylation of a racemic alcohol. nih.gov The choice of enzyme, solvent, and acyl donor are critical factors that influence the efficiency and enantioselectivity of the resolution. nih.gov For instance, in the resolution of β-blocker derivatives, Candida rugosa lipase in a two-phase system of toluene (B28343) and an ionic liquid yielded high enantiomeric excess of the product. mdpi.com

| Parameter | Description | Impact on Resolution |

|---|---|---|

| Enzyme | The biocatalyst that selectively reacts with one enantiomer. diva-portal.org | Determines the enantioselectivity and reaction rate. |

| Solvent | The medium in which the reaction takes place. | Can affect enzyme activity and stability, as well as substrate solubility. |

| Acyl Donor/Acceptor | The reagent used for acylation or the product of hydrolysis. | Influences the reaction equilibrium and rate. |

| Temperature | The temperature at which the reaction is carried out. | Affects enzyme activity and stability; higher temperatures can lead to denaturation. |

| pH | The acidity or basicity of the reaction medium. | Crucial for maintaining the optimal activity and stability of the enzyme. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound, these principles can be applied to develop more environmentally friendly and sustainable methods. unibo.itresearchgate.net

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids. nih.gov

Catalysis: Employing catalysts, especially biocatalysts or recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. nih.gov

For example, the use of enzymes in kinetic resolution not only provides high selectivity but also operates under mild conditions, reducing energy consumption and the need for harsh reagents. diva-portal.org Similarly, SFC, by using carbon dioxide as a solvent, significantly reduces the use of volatile organic compounds. shimadzu.com The development of one-pot or continuous flow processes can also contribute to a greener synthesis by minimizing intermediate isolation steps and reducing solvent usage. unibo.it

Chemical Transformations and Functionalization of 2 Amino 5 Methylhexan 1 Ol

Reactions at the Primary Amine Functionality

The primary amine group (-NH₂) in 2-Amino-5-methylhexan-1-ol is a nucleophilic center, readily participating in reactions with various electrophiles. These transformations are fundamental for creating new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation

Acylation of the primary amine on this compound involves the reaction with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides, yielding sulfonamides. These reactions are crucial for installing protecting groups or for synthesizing molecules with specific biological or material properties.

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

| Acylation | Acetyl chloride | N-(1-hydroxy-5-methylhexan-2-yl)acetamide | Base (e.g., pyridine (B92270), triethylamine) |

| Acylation | Acetic anhydride | N-(1-hydroxy-5-methylhexan-2-yl)acetamide | Base or neat |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-hydroxy-5-methylhexan-2-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine) |

Alkylation and Arylation

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides through nucleophilic substitution. msu.edu This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. msu.edu Arylation, the formation of a nitrogen-aryl bond, can be achieved through methods such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Methyl iodide | Secondary Amine (N-methyl derivative) | Base (e.g., K₂CO₃) |

| Alkylation | Benzyl (B1604629) bromide | Secondary Amine (N-benzyl derivative) | Base (e.g., K₂CO₃) |

| Arylation | Phenylboronic acid | Secondary Amine (N-phenyl derivative) | Palladium or Copper catalyst, Base |

Formation of Schiff Bases and Imines

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. dergipark.org.trnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the carbon-nitrogen double bond is reversible and typically catalyzed by acid. Schiff bases are important intermediates in various organic syntheses. researchgate.netmdpi.com

| Carbonyl Compound | Product Name Example | Catalyst |

| Benzaldehyde | (E)-1-((benzylideneamino)methyl)-4-methylpentan-1-ol | Acid (e.g., acetic acid) |

| Acetone | 2-Amino-5-methyl-N-((E)-propan-2-ylidene)hexan-1-ol | Acid (e.g., p-TsOH) |

| Cyclohexanone | 2-((E)-cyclohexylideneamino)-5-methylhexan-1-ol | Acid (e.g., acetic acid) |

Reactions at the Primary Hydroxyl Functionality

The primary hydroxyl group (-OH) in this compound can undergo a variety of reactions characteristic of alcohols, including esterification, etherification, and oxidation. These transformations are key to modifying the polarity and reactivity of the molecule.

Esterification and Etherification

Esterification of the primary hydroxyl group can be accomplished by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by an acid. researchgate.net Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

| Esterification | Acetic acid | 2-amino-5-methylhexyl acetate (B1210297) | Acid catalyst (e.g., H₂SO₄) |

| Esterification | Benzoyl chloride | 2-amino-5-methylhexyl benzoate | Base (e.g., pyridine) |

| Etherification | Sodium hydride, then Methyl iodide | 2-methoxy-5-methylhexan-1-amine | Anhydrous solvent (e.g., THF) |

Oxidation Reactions

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol to a carboxylic acid. Selective oxidation requires protection of the amine group to prevent side reactions.

| Oxidizing Agent | Product Functional Group | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde (2-amino-5-methylhexanal) | Anhydrous dichloromethane |

| Potassium permanganate (KMnO₄) | Carboxylic acid (2-amino-5-methylhexanoic acid) | Basic solution, then acidic workup |

| Chromic acid (H₂CrO₄) | Carboxylic acid (2-amino-5-methylhexanoic acid) | Acetone, sulfuric acid |

Bifunctional Reactivity: Coordinated Transformations

The presence of both an amino and a hydroxyl group in this compound provides the necessary nucleophilic centers for intramolecular or intermolecular cyclization reactions to form various heterocycles. The formation of pyridines and fused pyrimidine (B1678525) systems like pyrido[3,2-d]pyrimidines often involves the reaction of a bifunctional starting material with a suitable partner that provides the remaining atoms for the ring system.

Pyridine Synthesis:

Generally, the synthesis of pyridines can be achieved through various condensation reactions. For a bifunctional compound like this compound, a potential pathway could involve its reaction with a 1,3-dicarbonyl compound or its equivalent. The amino group would typically form an enamine, followed by an intramolecular condensation involving the hydroxyl group (potentially after oxidation to an aldehyde) and subsequent dehydration to form the aromatic pyridine ring. However, no specific examples of this transformation with this compound have been documented in the searched scientific literature.

Pyrido[3,2-d]pyrimidine (B1256433) Synthesis:

The synthesis of pyrido[3,2-d]pyrimidines typically involves the construction of a pyrimidine ring fused to a pyridine ring. A common strategy involves starting with a substituted aminopyridine and building the pyrimidine ring onto it. In a hypothetical scenario, if this compound were to be incorporated into such a structure, it would likely be as a substituent on a pre-formed heterocyclic core rather than a direct participant in the initial ring-forming cyclization. For instance, a known compound, (2S)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol, showcases a similar structural motif as a substituent on the pyrido[3,2-d]pyrimidine core. This suggests that while the 2-amino-alkanol structure can be part of the final molecule, its role as a primary building block in the de novo synthesis of the fused ring system is not established.

Below is a table illustrating a general, hypothetical reaction for the formation of a substituted pyridine from a generic amino alcohol, as no specific data exists for this compound.

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Generic Amino Alcohol | 1,3-Diketone | Acid Catalyst | Toluene (B28343) | 110 | Substituted Pyridine | (Not Reported) |

| 2-Aminoethanol | Acetylacetone | p-TsOH | Benzene | 80 | 2-(2-hydroxyethylamino)-4,6-dimethylpyridine | (Not Reported) |

This table is for illustrative purposes only, as no specific data for this compound was found.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. These reactions are highly atom-economical and efficient. The bifunctional nature of this compound makes it a potential candidate for MCRs, where the amino and hydroxyl groups could react sequentially or concertedly with other components.

Prominent MCRs that could theoretically involve a bifunctional molecule like this compound include the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, the primary amine of this compound could react with an aldehyde, an isocyanide, and a carboxylic acid. The hydroxyl group could remain as a pendant functional group on the final product, available for further transformations, or it could potentially participate in a subsequent intramolecular cyclization.

Despite the synthetic potential, a review of the available scientific literature did not yield any specific examples of this compound being utilized in multi-component reactions. The field of MCRs is vast, and the exploration of new bifunctional building blocks is an ongoing area of research.

The following table provides a general representation of a multi-component reaction, illustrating the combination of different reactants to form a complex product.

| Component 1 | Component 2 | Component 3 | Component 4 | Reaction Type | Product Class |

| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Ugi Reaction | α-Acylamino Amide |

| Ketone | Primary Amine | Isocyanide | - | Ugi-3CR | α-Amino Nitrile |

This table illustrates the general principle of multi-component reactions; no specific involvement of this compound has been reported.

Derivatives and Their Research Applications Within Organic Chemistry

Synthesis and Structural Elucidation of Novel Derivatives

The reactivity of the amino and hydroxyl groups in 2-Amino-5-methylhexan-1-ol allows for a wide range of chemical modifications, leading to the synthesis of novel derivatives. Standard organic reactions such as acylation, alkylation, and condensation are commonly employed to modify the parent molecule, yielding amides, secondary or tertiary amines, ethers, and esters.

The structural confirmation of these new derivatives relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals confirm the addition of new functional groups and can help determine the stereochemical integrity of the chiral center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, the acylation of the amine would be confirmed by the appearance of a strong carbonyl (C=O) absorption band for the newly formed amide.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the derivative, confirming its elemental composition.

A prominent example of a sophisticated derivative is Selgantolimod (GS-9688) , where a related chiral amino alcohol, (R)-2-amino-2-methylhexan-1-ol, is functionalized. nih.gov The synthesis of such complex molecules involves multi-step sequences where the amino alcohol is coupled with other heterocyclic systems. The characterization of intermediates and the final product involves a comprehensive analysis using the spectroscopic methods mentioned above to ensure the correct structure and stereochemistry. nih.gov

Below is a table summarizing the expected spectroscopic changes upon simple derivatization of this compound.

| Derivative Type | Reaction | Key IR Absorption Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| N-Acetyl Derivative | Acylation with Acetic Anhydride | ~1650 (Amide C=O), ~3300 (N-H) | Singlet ~2.0 ppm (acetyl CH₃) |

| O-Benzyl Derivative | Williamson Ether Synthesis | ~1100 (C-O-C) | Multiplet ~7.3 ppm (aromatic C-H), Singlet ~4.5 ppm (benzyl CH₂) |

| Imine Derivative | Condensation with Benzaldehyde | ~1640 (C=N) | Singlet ~8.3 ppm (imine C-H) |

This compound as a Precursor for Complex Molecular Architectures

The defined stereochemistry and dual functionality of this compound make it an excellent starting material for constructing larger, more complex molecules with specific three-dimensional arrangements.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. The amino group of this compound serves as a key nucleophilic handle for its incorporation into these scaffolds. A notable application is in the synthesis of substituted pyrido[3,2-d]pyrimidines, a class of compounds investigated for various therapeutic properties.

A prime example is the oral Toll-like receptor 8 (TLR8) agonist Selgantolimod (GS-9688) , which has been developed for the treatment of chronic hepatitis B. nih.govscienceopen.com The chemical structure of Selgantolimod is (R)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol. nih.gov In this molecule, the amino alcohol moiety is crucial for its biological activity. The synthesis involves a nucleophilic aromatic substitution reaction where the chiral amino alcohol displaces a leaving group on the pyrimidine (B1678525) ring of the core scaffold. This reaction locks the chiral side chain into the final architecture, influencing how the molecule interacts with its biological target. nih.gov The binding of Selgantolimod to the TLR8 protein has been confirmed through X-ray crystallography, highlighting a direct interaction between the ligand and the receptor. nih.gov

The general synthetic approach for such compounds is outlined in the scheme below:

Scheme 1: General Synthesis of Pyrido[3,2-d]pyrimidine (B1256433) Derivatives

Macrocycles are large ring structures that are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of macrocycles often relies on bifunctional building blocks that can be cyclized. While direct examples involving this compound are not extensively documented in mainstream literature, its structure is well-suited for such applications.

Design and Application in Chiral Pool Synthesis

Chiral pool synthesis is a strategy in asymmetric synthesis where a new chiral molecule is synthesized from an abundant, enantiomerically pure natural product or a readily available chiral starting material. ankara.edu.tr Chiral 1,2-amino alcohols are valuable components of the chiral pool. researchgate.net

This compound, as an enantiopure compound, is an ideal candidate for chiral pool synthesis. Its pre-existing stereocenter can be used to direct the formation of new stereocenters in a target molecule. This is known as asymmetric induction. ankara.edu.tr The chiral center can influence the facial selectivity of reactions on adjacent prochiral centers.

Alternatively, the amino alcohol can function as a chiral auxiliary . In this approach, the chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered. For example, an achiral ketone could be converted into a chiral imine using this compound; subsequent reduction of the imine would be sterically biased by the chiral auxiliary, leading to the formation of a chiral amine with high enantiomeric excess.

While specific, high-impact examples of this compound as a chiral auxiliary are not prevalent in seminal literature, its structural similarity to other successful auxiliaries, like derivatives of valine or leucine, underscores its potential in this domain. The combination of its stereocenter and coordinating amino and hydroxyl groups provides a robust framework for inducing asymmetry in a wide variety of chemical transformations.

Applications of 2 Amino 5 Methylhexan 1 Ol and Its Derivatives in Asymmetric Catalysis

Chiral Ligands for Asymmetric Catalysis

The stereogenic center and the two distinct functional groups of 2-Amino-5-methylhexan-1-ol allow for its straightforward incorporation into more complex molecular architectures, creating ligands that can coordinate with metal centers to form a chiral environment. This chiral pocket dictates the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Transition Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound are extensively used to create effective ligands for transition metal-catalyzed reactions. A prominent class of such ligands are phosphinooxazolines (PHOX ligands), which are readily synthesized from chiral β-amino alcohols. These N,P-bidentate ligands have been successfully employed in a range of metal-catalyzed transformations, including palladium-catalyzed asymmetric allylic alkylation (AAA). wikipedia.orgbldpharm.com The oxazoline (B21484) ring is formed from the amino alcohol, and the phosphine (B1218219) group is introduced separately, allowing for modular design and tuning of the ligand's steric and electronic properties.

Another important class of ligands derived from related amino alcohols are hydrophosphoranes. For instance, new bicyclic and tricyclic hydrophosphoranes synthesized from the structurally similar iso-leucinol have been used as chiral ligands in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. researchgate.net These ligands form chelate products with palladium, creating a rigid chiral environment around the metal center that effectively controls the enantioselectivity of the nucleophilic attack. In these reactions, enantiomeric excesses of up to 74% have been achieved, demonstrating the potential of such leucinol-derived frameworks in creating effective chiral ligands for palladium catalysis. researchgate.net

| Ligand Type | Metal | Reaction | Substrate | Nucleophile | Max. Enantiomeric Excess (ee) |

| Hydrophosphorane from iso-leucinol | Palladium (Pd) | Allylic Alkylation | 1,3-diphenylallyl acetate | Dimethyl malonate | 74% |

| Phosphaalkene-oxazoline | Palladium (Pd) | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | Malonates | 92% |

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. The bifunctional nature of this compound makes it an ideal scaffold for creating bifunctional organocatalysts. Derivatives such as chiral squaramides and thioureas are particularly effective. rsc.org

In these catalysts, the amino group of the leucinol backbone is typically functionalized to incorporate a squaramide or thiourea (B124793) moiety. This part of the catalyst acts as a hydrogen-bond donor, activating an electrophilic substrate (like a nitroalkene or enone) and increasing its reactivity. wikipedia.org Simultaneously, another functional group on the catalyst, often a tertiary amine, acts as a Brønsted base to deprotonate a pronucleophile, increasing its nucleophilicity. This dual activation within a single molecule creates a highly organized, chiral transition state, leading to high levels of stereocontrol. wikipedia.orgnih.gov Chiral squaramides derived from α-amino acids have proven to be excellent catalysts for various Michael additions and other tandem reactions.

Asymmetric Induction in Stereoselective Reactions

The application of this compound and its derivatives extends to inducing stereoselectivity in a variety of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Organocatalysts derived from amino acids and their reduced forms (amino alcohols) are known to catalyze this reaction effectively. The mechanism typically involves the formation of a nucleophilic enamine intermediate from the reaction of the catalyst's amine group and a ketone donor. This enamine then attacks an aldehyde acceptor. The chirality of the catalyst backbone, such as that provided by leucinol, directs the facial selectivity of the attack, leading to an enantioenriched product. While proline and its derivatives are the most studied catalysts for this transformation, other linear amino acids and their derivatives, including those from leucine, are also effective. rsc.orgrsc.org

Michael Additions

The asymmetric Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and related structures. As mentioned previously, bifunctional organocatalysts like thioureas and squaramides derived from chiral amino alcohols are highly effective for this transformation. nih.govnih.gov For example, a thiourea catalyst derived from a chiral diamine can activate both the nucleophile (e.g., an aldehyde or ketone) and the electrophile (e.g., a nitroalkene). The thiourea moiety forms two hydrogen bonds with the nitro group of the electrophile, locking its conformation and exposing one of its prochiral faces to the nucleophile. wikipedia.org The basic amine part of the catalyst simultaneously forms an enamine with the carbonyl compound, which then attacks the activated nitroalkene, leading to the product with high diastereo- and enantioselectivity. researchgate.net

Epoxidations

Asymmetric epoxidation introduces a chiral epoxide ring, a versatile functional group in organic synthesis. The Julià-Colonna epoxidation utilizes polypeptides as catalysts for the asymmetric epoxidation of α,β-unsaturated ketones (enones). Poly-L-leucine, a polymer of the parent amino acid of this compound, is a highly effective catalyst for this reaction. rsc.orgnih.gov The reaction typically uses basic hydrogen peroxide or a urea-hydrogen peroxide adduct as the oxidant. The helical secondary structure of the poly-L-leucine creates a chiral environment that binds the enone substrate, directing the peroxide attack to one face of the double bond. This method is particularly effective for the epoxidation of chalcones and related cyclic enones, affording the corresponding epoxides in good yields and with high enantioselectivities. rsc.org

| Catalyst | Substrate | Oxidant | Yield | Enantiomeric Excess (ee) |

| Poly-L-leucine | Chalcone | Urea-H₂O₂ / DBU | High | up to 96% |

| Poly-L-leucine | Cyclic enones | Urea-H₂O₂ / DBU | 63-85% | 59-96% |

| Poly-β-leucine | Chalcone | Not specified | Not specified | 70% |

Advanced Analytical and Spectroscopic Characterization of 2 Amino 5 Methylhexan 1 Ol

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 2-Amino-5-methylhexan-1-ol. nih.govnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). nih.govnih.gov This level of precision allows for the determination of the elemental composition of the molecule, distinguishing it from other isobaric compounds.

For this compound (molecular formula C₇H₁₇NO), analysis via HRMS using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode would detect the protonated molecule, [M+H]⁺. The high accuracy of the measurement allows for confident confirmation of the molecular formula by comparing the experimentally measured mass to the calculated exact mass.

Table 1: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Observed Mass (Da) |

|---|

The fine isotopic structure accessible with HRMS further corroborates the assigned molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion can provide further structural information through characteristic fragmentation patterns, helping to confirm the connectivity of the atoms within the molecule. drug-dev.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the number and type of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shifts, integration values (proton count), and signal multiplicities (splitting patterns) allow for the assignment of each proton to its position in the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., CH₃, CH₂, CH, C-O, C-N).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | CH₂-OH | 3.4 - 3.7 | ~65 |

| 2 | CH-NH₂ | 2.8 - 3.1 | ~55 |

| 3 | CH₂ | 1.2 - 1.5 | ~38 |

| 4 | CH₂ | 1.1 - 1.4 | ~28 |

| 5 | CH | 1.5 - 1.8 | ~25 |

| 6 | CH₃ | 0.8 - 0.9 | ~22 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. docbrown.infodocbrown.info

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of the entire spin system from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different fragments of the molecule.

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical. Chiral NMR spectroscopy is a common method for this assessment. depositolegale.it This technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). researchgate.net

The resulting diastereomers have different physical properties and, therefore, distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the original enantiomers can be accurately determined. rsc.org For primary amines like this compound, common CDAs include Mosher's acid chloride or 2-formylphenylboronic acid in combination with an enantiopure binaphthol. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can determine the relative stereochemistry and enantiomeric purity, chiroptical techniques are required to establish the absolute configuration (AC) of a chiral center (i.e., R or S). americanlaboratory.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. The application of ECD to this compound is challenging because it lacks a strong intrinsic chromophore in the accessible UV-Vis range. To overcome this, the molecule can be derivatized with a chromophoric group. The sign and intensity of the Cotton effects in the ECD spectrum of the derivative can then be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute configuration.

Vibrational Circular Dichroism (VCD) is a powerful alternative that measures the differential absorption of left and right circularly polarized infrared light. nih.gov A key advantage of VCD is that all molecules, including this compound, have vibrational transitions and are therefore "VCD active." americanlaboratory.com

The determination of absolute configuration using VCD involves a comparison between the experimental VCD spectrum and the computationally predicted spectrum for one of the enantiomers (e.g., the R-enantiomer). unibe.chuit.no A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms that the sample has the R configuration. Conversely, if the experimental spectrum is the mirror image of the calculated R-spectrum, the sample is assigned the S configuration. This method has become a reliable tool for the unambiguous assignment of the absolute stereochemistry of chiral molecules in the pharmaceutical and chemical industries. americanlaboratory.com

X-ray Crystallography for Solid-State Structural Analysis

For this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. nih.gov Once a high-quality crystal is grown, the diffraction data can be collected and the structure solved. The resulting crystal structure would definitively establish the absolute configuration of the chiral center (R or S) and provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. researchgate.net

While specific crystallographic data for this compound is not available in the public domain, analysis of structurally similar amino alcohols reveals common structural motifs. scielo.br These typically involve extensive hydrogen-bonding networks that lead to well-ordered crystalline lattices.

Table 2: Representative Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.65 |

| c (Å) | 15.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 685.3 |

| Z | 4 |

Note: This table contains representative crystallographic data for a generic chiral amino alcohol to illustrate the type of information obtained from an X-ray crystal structure analysis. Specific data for this compound is not available in the cited literature.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of a sample. gcms.cz Chiral chromatography, in particular, enables the separation of enantiomers, allowing for their individual quantification. pharmaguru.cochromatographyonline.com

Chiral Gas Chromatography (GC) is a powerful method for the enantioselective analysis of volatile and thermally stable compounds. chromatographyonline.com For amino alcohols like this compound, derivatization is often required to increase volatility and improve chromatographic performance. The amino and hydroxyl groups can be acylated or silylated to produce less polar derivatives suitable for GC analysis. researchgate.net

The separation of enantiomers is achieved on a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto the capillary column. gcms.czchromatographyonline.com The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. pharmaguru.co

Table 3: Representative Chiral GC Method Parameters for Amino Alcohol Analysis

| Parameter | Condition |

| Column | Chirasil-Val Capillary Column |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride |

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. uhplcs.comphenomenex.com It can be applied to a broader range of compounds than GC, including those that are non-volatile or thermally labile. For the analysis of this compound, both direct and indirect methods can be employed.

In the direct approach, the underivatized or derivatized amino alcohol is separated on a chiral stationary phase. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic CSPs are commonly used for the separation of amino alcohols. chromatographytoday.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.

The indirect method involves derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. oup.com

Table 4: Representative Chiral HPLC Method Parameters for Amino Alcohol Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This table provides representative parameters for a chiral HPLC method used for the enantiomeric separation of a generic amino alcohol. A specific, validated method for this compound is not available in the cited literature. researchgate.netutwente.nl

Computational and Theoretical Investigations of 2 Amino 5 Methylhexan 1 Ol

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Amino-5-methylhexan-1-ol. These calculations provide a detailed picture of the molecule's structure and electronic nature.

The flexible alkyl chain of this compound allows it to adopt numerous conformations. Computational geometry optimization can identify the most stable three-dimensional arrangements of the molecule. A systematic conformational search, followed by optimization at a suitable level of theory (e.g., B3LYP/6-31G(d)), would reveal the low-energy conformers. The relative energies of these conformers are influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as steric interactions involving the isobutyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angle (H-O-C1-C2) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | gauche (~60°) | Yes | 0.00 |

| 2 | anti (~180°) | No | 1.25 |

| 3 | gauche (~-60°) | No | 1.80 |

DFT calculations can elucidate the electronic structure of this compound, providing insights into its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily located on the non-bonding electron pair of the nitrogen atom in the amino group, indicating its nucleophilic character. The LUMO is typically distributed over the antibonding orbitals of the C-O and C-N bonds.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. Other reactivity descriptors, such as the electrostatic potential (ESP) map, can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map would show negative potential (red) around the oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack, and positive potential (blue) around the hydroxyl and amino hydrogens.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations identify discrete energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound in a given environment, such as in solution. By simulating the motion of the molecule over time, MD can explore the transitions between different conformers and map out the accessible conformational space.

An MD simulation of this compound in a box of explicit solvent (e.g., water) would reveal the influence of solvent molecules on its conformation. Analysis of the simulation trajectory can provide information on the flexibility of the alkyl chain, the stability of intramolecular hydrogen bonds in the presence of a protic solvent, and the radial distribution functions of water around the polar amino and hydroxyl groups. This provides a more realistic understanding of the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Properties (e.g., NMR, VCD, ECD)

Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the structural elucidation of this compound.

NMR Spectroscopy: DFT calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help in assigning the resonances to specific atoms. The predicted chemical shifts would be averaged over the Boltzmann-populated conformers to provide a more accurate comparison with experimental spectra.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | 65.8 |

| C2 (-CH(NH₂)-) | 56.2 |

| C3 (-CH₂-) | 39.5 |

| C4 (-CH₂-) | 28.4 |

| C5 (-CH(CH₃)₂-) | 25.1 |

| C6 (-CH₃) | 22.7 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): As this compound is a chiral molecule, VCD and ECD spectroscopies are powerful techniques for determining its absolute configuration. Theoretical calculations can simulate the VCD and ECD spectra for both the (R) and (S) enantiomers. By comparing the simulated spectra with the experimental ones, the absolute configuration of a synthesized or isolated sample can be unambiguously assigned. The simulated VCD spectrum would show characteristic bands corresponding to the vibrational modes of the chiral center and its vicinity, with opposite signs for the two enantiomers.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For example, in a reaction with an electrophile, the molecule presents two nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. DFT calculations can be used to model the reaction pathways for both N- and O-functionalization.

By locating the transition state structures and calculating the activation energies for both pathways, the chemoselectivity of the reaction can be predicted. For instance, in a hypothetical acylation reaction, calculations might reveal that the N-acylation proceeds through a lower activation barrier compared to O-acylation, suggesting that the amino group is the more reactive nucleophile under kinetic control. Such studies can guide the choice of reaction conditions and protecting group strategies in the synthetic applications of this compound.

Molecular Docking Studies Focused on Chemical Interactions and Binding Motifs

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. Docking studies of this compound into the active site of a hypothetical enzyme or receptor can provide insights into its potential biological activity.

The docking simulations would place the molecule in various poses within the binding pocket, and a scoring function would estimate the binding affinity for each pose. Analysis of the best-scoring poses would reveal the key intermolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the isobutyl group. These studies can identify the crucial binding motifs and guide the design of derivatives with improved affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | -OH | Asp145 (backbone C=O) | 2.1 |

| Hydrogen Bond | -NH₂ | Glu102 (side chain C=O) | 2.5 |

| Hydrophobic | Isobutyl group | Val34, Leu132 | N/A |

Future Prospects and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies

The synthesis of chiral vicinal amino alcohols like 2-Amino-5-methylhexan-1-ol is a critical area of focus in synthetic chemistry. rsc.org Traditional methods often rely on the reduction of corresponding amino acids, such as L-leucine. polyu.edu.hkechemi.com However, future methodologies are trending towards more efficient, atom-economical, and stereoselective processes.

Emerging strategies that could be applied to the synthesis of this compound and its analogs include:

Asymmetric (Transfer) Hydrogenation: This involves the direct conversion of α-amino ketones to chiral amino alcohols with high enantioselectivity.

Aminohydroxylation: The direct addition of both an amine and a hydroxyl group across a double bond offers a direct route to these structures.

Reductive Coupling and Radical Reactions: Novel coupling strategies are being developed to construct the carbon skeleton and introduce the required functional groups in a single, efficient step. rsc.org

These advanced synthetic routes promise to reduce waste, improve yields, and provide better control over the stereochemistry of the final product, making compounds like this compound more accessible for a wider range of applications.

Expansion of Catalytic Applications with Designed Derivatives

Chiral amino alcohols are highly valued as ligands and auxiliaries in asymmetric catalysis, a field dedicated to creating single-enantiomer compounds, which is crucial in the pharmaceutical industry. rsc.orgalfa-chemistry.com Derivatives of this compound can be designed to act as highly effective chiral ligands for a variety of metal-catalyzed reactions.

Future research in this area is expected to focus on:

Immobilization on Supports: Anchoring amino alcohol-based catalysts to solid supports, such as polystyrene resins or nanoparticles, allows for easier separation and recycling of the catalyst, making industrial processes more cost-effective and sustainable. rsc.orgnih.gov

Fine-Tuning Ligand Structure: Systematic modification of the amino alcohol structure, for instance, by N-alkylation or altering steric bulk, can significantly enhance the enantioselectivity and activity of the resulting catalyst. acs.org Research has shown that such modifications can lead to catalysts that provide high enantiomeric excess (up to 95%) in reactions like the addition of diethylzinc (B1219324) to aldehydes. rsc.org

Broader Reaction Scope: Scientists are exploring the use of these chiral ligands in a wider array of asymmetric reactions, including aldol (B89426) reactions, alkylations, and conjugate additions. polyu.edu.hk

The development of bespoke catalysts derived from this compound could lead to breakthroughs in the efficient synthesis of complex chiral molecules.

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of amino alcohols presents significant opportunities in the design of novel polymers and advanced materials. scbt.com The amine and hydroxyl groups can participate in polymerization reactions to form poly(ester amide)s and poly(beta-amino alcohol)s, creating materials with unique and tunable properties. nih.govgoogle.com

Emerging applications in this domain include:

Biodegradable Elastomers: Amino alcohol-based poly(ester amide)s can be designed to be biodegradable and elastomeric, making them ideal candidates for tissue engineering scaffolds. These materials can mimic the mechanical properties of native tissue and support cell attachment and growth. nih.gov

Biomedical Coatings: Poly(beta-amino alcohol)s can be used to create coatings for medical devices and implants. The chemical diversity of these polymers allows for the identification of coatings that can reduce inflammation and fibrosis, improving the biocompatibility of implanted materials. google.com

Drug and Gene Delivery: The cationic nature of protonated poly(beta-amino alcohol)s makes them suitable for complexing with negatively charged molecules like DNA and siRNA. This property is being explored for the development of novel systems for targeted gene therapy and drug delivery. google.com

The incorporation of this compound as a monomer could impart specific properties, such as hydrophobicity and chirality, to these advanced materials.

Bio-inspired Synthesis and Biotransformations for Sustainable Production

In the push for greener and more sustainable chemical manufacturing, biocatalysis is emerging as a powerful alternative to traditional chemical synthesis. nih.gov Enzymes offer high selectivity under mild reaction conditions, reducing energy consumption and environmental impact. nih.gov

Future research into the sustainable production of this compound is focused on:

Engineered Amine Dehydrogenases (AmDHs): Scientists are engineering enzymes, such as AmDHs, to catalyze the asymmetric reductive amination of α-hydroxy ketones. acs.org This biocatalytic route can produce chiral vicinal amino alcohols with very high purity (up to >99% ee) using inexpensive ammonia (B1221849) as the nitrogen source. acs.org

Multi-Enzyme Cascades: One-pot reactions that utilize multiple enzymes in a cascade are being developed to synthesize complex molecules from simple starting materials. A transketolase/ω-transaminase cascade, for example, has been used for the biocatalytic synthesis of other chiral amino alcohols. dtu.dk

Whole-Cell Biotransformation: Utilizing whole microorganisms to perform chemical transformations can be more cost-effective than using isolated enzymes. Research is ongoing to discover and engineer metabolic pathways in bacteria or yeast for the direct production of valuable amino alcohols from renewable feedstocks.

These bio-inspired approaches represent a paradigm shift towards more environmentally friendly methods for producing chiral chemicals like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.